molecular formula C12H17BrO2 B8323985 2-(4-Bromobutoxy)-1-methoxy-3-methylbenzene

2-(4-Bromobutoxy)-1-methoxy-3-methylbenzene

Cat. No. B8323985
M. Wt: 273.17 g/mol
InChI Key: KNIOLZUPQSKWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842688B2

Procedure details

Analogously to Example 50b, 2.50 g of 2-methoxy-6-methylphenol and 2.67 ml of 1,4-dibromobutane are used to prepare the title compound. Rf=0.58 (1:1 EtOAc-heptane); Rt=5.28.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[OH:10].[Br:11][CH2:12][CH2:13][CH2:14][CH2:15]Br>>[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][O:10][C:4]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
2.67 mL
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCOC1=C(C=CC=C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.